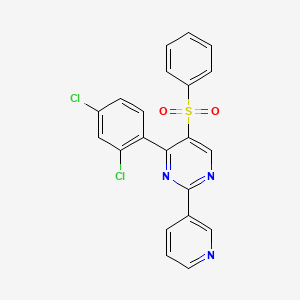

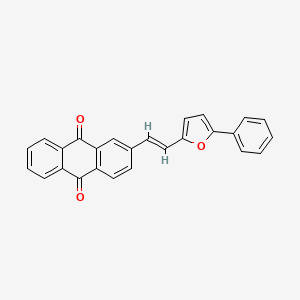

![molecular formula C19H16N2O3S B2463597 3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 488734-56-1](/img/structure/B2463597.png)

3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one” are not available, quinoline derivatives are generally synthesized by chemists through new strategies on par with the reported methods . For instance, pyrazole tethered quinolines were synthesized by conventional and microwave irradiation methods in the presence of indium(III) chloride catalyst .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of related oxoisoaporphine alkaloids and their testing against several human cell lines reveal the exploration of antiproliferative activities, indicating a broader interest in similar compounds for potential therapeutic applications (Castro-Castillo et al., 2010).

- Facile synthesis techniques for alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones showcase methods for creating structurally related compounds, highlighting the chemical versatility and potential for diverse applications (Manoj & Prasad, 2010).

- Research on the synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones via traceless solid phase synthesis illustrates the development of libraries with diverse compounds, indicating the compound's relevance in creating pharmacologically interesting derivatives (Mazurov, 2000).

Biological Activities and Applications

- Studies on fluorine-substituted tetrahydrobenzo[h]quinazolin-amine derivatives demonstrate attempts to investigate the anti-inflammatory activities of similar compounds, suggesting potential applications in addressing inflammation-related conditions (Sun et al., 2019).

- Research into the preparation and antimicrobial activity evaluation of quinoline derivatives containing an azole nucleus presents another facet of applications, focusing on antimicrobial properties which could lead to new antibacterial or antifungal agents (Özyanik et al., 2012).

- Investigations into benzopyrazolo[3,4-b]quinolindiones and their antimycobacterial activity highlight the relevance of such compounds in targeting Mycobacterium spp., pointing towards potential therapeutic applications against tuberculosis and other mycobacterial infections (Quiroga et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds are often involved in interactions with various proteins or enzymes in the body, which can influence a variety of biological processes .

Mode of Action

It’s known that such compounds often work by binding to their target proteins or enzymes, thereby modulating their activity . This can lead to changes in the biochemical pathways in which these targets are involved.

Biochemical Pathways

By interacting with its targets, the compound can influence the balance of various biochemical reactions within these pathways .

Result of Action

These can range from changes in cell signaling and metabolism to effects on cell growth and survival .

Properties

IUPAC Name |

3-amino-2-(4-methoxybenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-11-7-5-10(6-8-11)17(23)18-16(20)13-9-12-14(21-19(13)25-18)3-2-4-15(12)22/h5-9H,2-4,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMWFEWXDPLZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)

![2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2463518.png)

![5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride](/img/structure/B2463520.png)

![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)

![{4-[(2-Chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2463526.png)

![3-(3-(2-(Azepan-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl 4-methylbenzenesulfonate](/img/structure/B2463527.png)

![8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2463530.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2463532.png)